molecular formula C20H38N4O6S B606139 Biotin-PEG4-Amine CAS No. 663171-32-2

Biotin-PEG4-Amine

Cat. No.: B606139
CAS No.: 663171-32-2
M. Wt: 462.61
InChI Key: GVGZXRGPGZMYTB-LNLFQRSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG4-Amine: is a compound that consists of biotin linked to a polyethylene glycol (PEG) spacer with an amine group at the end. Biotin is a small molecule that binds with high affinity to avidin and streptavidin proteins, making it useful for various biochemical applications. The PEG spacer enhances the solubility and flexibility of the molecule, reducing steric hindrance and aggregation .

Mechanism of Action

Target of Action

Biotin-PEG4-Amine is primarily used as a biotinylation reagent . Its primary targets are proteins, antibodies, and other primary amine-containing macromolecules . These targets play crucial roles in various biological processes, including cell signaling, immune response, and enzymatic reactions.

Mode of Action

This compound interacts with its targets through a process known as biotinylation . In the presence of an activator such as EDC or HATU, this compound reacts with amine molecules . The Polyethylene Glycol (PEG) attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein . This interaction results in the formation of stable amide bonds .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its PEG moiety. PEGylation imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution . This increases the bioavailability of the compound.

Result of Action

The molecular effects of this compound’s action include the formation of stable amide bonds with primary amines, such as the side-chain of lysines (K) or the amino-termini of polypeptides . On a cellular level, biotinylation can affect protein function and interactions, potentially influencing cell signaling, immune responses, and other cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of biotinylation reactions can be affected by the pH of the environment, with optimal reactions occurring in alkaline buffers . Additionally, the solubility of this compound can be influenced by the presence of certain solvents . .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis of PEG4-Amine: The synthesis begins with the preparation of PEG4, which involves the polymerization of ethylene oxide.

    Coupling with Biotin: The PEG4-Amine is then coupled with biotin using a coupling reagent such as N-hydroxysuccinimide (NHS) ester.

Industrial Production Methods: Industrial production of Biotin-PEG4-Amine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N4O6S/c21-5-7-27-9-11-29-13-14-30-12-10-28-8-6-22-18(25)4-2-1-3-17-19-16(15-31-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26)/t16-,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGZXRGPGZMYTB-LNLFQRSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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